1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound features a cyano group and a benzopyran moiety, which contribute to its potential pharmacological applications.
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate can be classified under:
The synthesis of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate typically involves the following steps:
The synthesis often requires controlling reaction conditions such as temperature and solvent choice (e.g., using aprotic solvents like acetonitrile or dichloromethane) to optimize yield and purity .
The molecular structure of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate can be represented as follows:
Key structural features include:
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's structure for enhanced biological activity or solubility in different solvents .
The mechanism of action for 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yloxy]propyl benzoate is not fully elucidated but is believed to involve:
Studies suggest that coumarins exhibit various mechanisms including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for characterization .
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yloxy]propyl benzoate has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, highlighting its significance in medicinal chemistry and agricultural science .
The molecular architecture of 1-cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate exemplifies strategic bioisosteric hybridization, merging coumarin and benzoate pharmacophores through a propyl linker. This design leverages the planar, conjugated system of the 2-oxo-2H-1-benzopyran (coumarin) core—known for its π-π stacking capability with aromatic residues in biological targets—and the hydrophobic benzoate moiety, which enhances membrane permeability. The 7-oxypropyl linkage serves as a bioisosteric replacement for ester or amide bonds, optimizing metabolic stability while maintaining spatial orientation critical for target engagement [1] [3].
Computational analyses reveal that the coumarin's lactone carbonyl (C2=O) and benzoate's ester carbonyl adopt co-planar orientations, facilitating simultaneous hydrogen bonding with protein residues. This dual-domain interaction mimics natural ligands for serine proteases and transthyretin (TTR), where coumarin derivatives competitively inhibit protein aggregation [2]. The hybridization further mitigates limitations of parent compounds: coumarin’s poor solubility is counterbalanced by the lipophilic benzoate, while the cyano group offsets benzoate’s metabolic vulnerability [6].
Table 1: Bioisosteric Attributes of Molecular Fragments
| Fragment | Role in Hybrid | Target Interaction | Metabolic Advantage |
|---|---|---|---|
| 2-Oxo-coumarin | π-Stacking domain | Hydrophobic pockets | Moderate CYP resistance |
| Benzoate | Membrane permeability | Surface residue binding | Esterase susceptibility |
| 1-Cyano-3-oxypropyl | Polarity modulator | H-bond acceptor | Enhanced hydrolytic stability |
The β-positioned cyano group (–CN) in the propyl linker is electronically and sterically optimized to influence reactivity without inducing steric clashes. Density Functional Theory (DFT) calculations indicate the cyano group’s triple bond generates a strong dipole moment (−0.65 D), polarizing the adjacent C–H bonds and increasing electrophilicity at the ester carbonyl (benzoate fragment). This electronic perturbation elevates the benzoate’s susceptibility to nucleophilic attack—crucial for targeted prodrug activation—while the β-location prevents conjugation with coumarin’s chromophore, preserving its UV detection capabilities [1] [4].
Sterically, the compact linear cyano group minimizes van der Waals repulsions with the coumarin’s C8 hydrogen (distance: 3.2 Å). Molecular mechanics simulations demonstrate that bulkier substituents (e.g., methyl or ethynyl) at this position would force the benzoate moiety into a non-productive 60° dihedral angle, disrupting co-planarity with target proteins. Photostability studies corroborate that the cyano group quenches singlet oxygen species, reducing photo-degradation by 47% compared to non-cyano analogs under UV-A light—critical for environmental persistence and in vivo applications [4].
Conformational sampling via molecular dynamics (MD) simulations (explicit solvent, 100 ns) identifies three dominant low-energy states of the hybrid, dictating target binding adaptability. The extended anti-conformation (72% occupancy) positions the coumarin and benzoate planes 12.5 Å apart, optimal for bridging TTR’s thyroxine pockets. A semi-folded gauche state (25%) reduces the interplanar distance to 8.7 Å, facilitating entry into narrow enzymatic clefts like factor Xa [2] [5].
Crucially, the propyl linker’s C–C bonds exhibit rotational flexibility (energy barrier: 2.8 kcal/mol), enabling adaptive folding upon protein binding. Free energy perturbation (FEP) analyses reveal that cyano substitution lowers the activation energy for gauche→anti transitions by 1.3 kcal/mol versus unsubstituted analogs, accelerating conformational adjustments during target recognition. Principal Component Analysis (PCA) further confirms that >90% of the molecule’s dynamics derive from torsional rotations at the coumarin-O–CH₂ and benzoate-CO–O bonds, highlighting design-controlled flexibility [5].
Table 2: Conformational States from Molecular Dynamics
| State | Occupancy (%) | Interplanar Distance (Å) | Primary Biological Target | Energy (kcal/mol) |
|---|---|---|---|---|
| Anti | 72 | 12.5 | Transthyretin (TTR) | −15.2 |
| Gauche | 25 | 8.7 | Factor Xa | −13.9 |
| Eclipsed | 3 | 5.4 | Non-productive | −8.1 |
Pharmacophore modeling identifies four critical domains enabling polypharmacology:
Comparative mapping against clinical candidates validates this multifunctionality. The compound’s coumarin domain aligns with warfarin’s core (RMSD = 0.8 Å), while its benzoate mimics the distal aryl group of rivaroxaban. However, the cyano-propyl linker introduces unique interactions absent in both drugs—notably water-mediated H-bonds via the nitrile nitrogen—explaining its dual activity against serine proteases and amyloidogenic proteins [2] [6].
Table 3: Pharmacophore Features and Target Engagement
| Domain | Chemical Feature | Target Residues | Interaction Type | Bioluminescence Shift Assay Result |
|---|---|---|---|---|
| Coumarin lactone | H-bond acceptor | Ser195 (factor Xa) | H-bond (2.9 Å) | Kd = 0.36 μM |
| Coumarin benzene ring | π-system | Phe87 (TTR) | π-π stacking | ΔTm = +4.2°C |
| Benzoate phenyl | Hydrophobic | Leu99 (factor Xa S4 pocket) | Van der Waals | IC50 = 2.67 μM |
| β-Cyano group | Dipole | Thr119 (TTR) | Dipole-dipole | Aggregation inhibition: 82% |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8